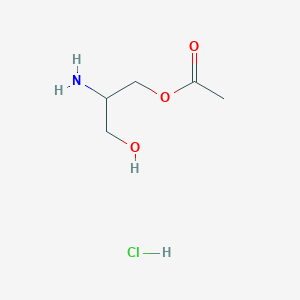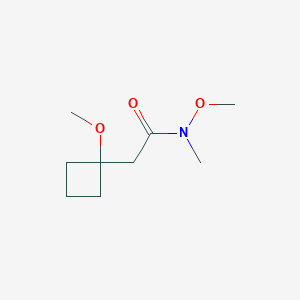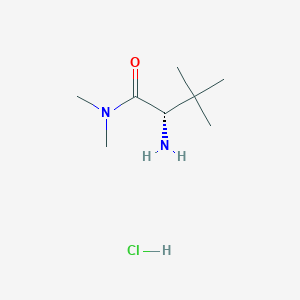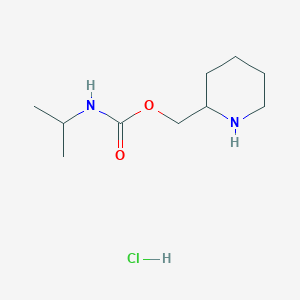
(piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride” is a chemical compound with the CAS Number: 1803604-09-2 . It has a molecular weight of 236.74 . The IUPAC name for this compound is piperidin-2-ylmethyl isopropylcarbamate hydrochloride .
Synthesis Analysis
The synthesis of piperidone derivatives, which are precursors to the piperidine ring, has been a subject of considerable research . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Molecular Structure Analysis
The InChI code for “(piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride” is 1S/C10H20N2O2.ClH/c1-8(2)12-10(13)14-7-9-5-3-4-6-11-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H .Chemical Reactions Analysis
Piperidones, which are precursors to the piperidine ring, have been synthesized using a variety of reactions, including the Mannich base formation reaction . These compounds have been found to possess a wide range of bioactivities .Physical And Chemical Properties Analysis
“(piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
General Information “(piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride” is a chemical compound with the CAS Number: 1803604-09-2 . It is typically stored at room temperature and appears as a powder .
Potential Applications Piperidine derivatives, such as “(piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of substituted piperidines is an important task of modern organic chemistry .
Method of Application The specific methods of application or experimental procedures would depend on the particular scientific field and the specific research question being addressed. For example, in the field of organic chemistry, various intra- and intermolecular reactions might be used to form various piperidine derivatives .
-
Pharmaceutical Industry
-
Organic Chemistry
-
Environmental Chemistry
-
HIV Treatment
-
Serotonin Receptor Agents
-
Collagen Production
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Piperidones and their derivatives continue to be a subject of considerable research due to their unique biochemical properties and wide range of bioactivities . Future research will likely continue to explore the synthesis of these compounds and their potential applications in various fields, including medicine .
properties
IUPAC Name |
piperidin-2-ylmethyl N-propan-2-ylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-8(2)12-10(13)14-7-9-5-3-4-6-11-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCLUFGRENKERG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)OCC1CCCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride | |
CAS RN |
1803604-09-2 |
Source


|
| Record name | Carbamic acid, N-(1-methylethyl)-, 2-piperidinylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803604-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

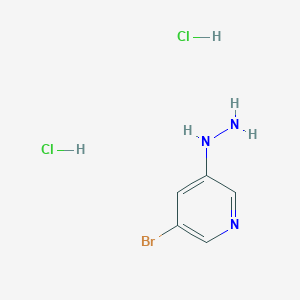
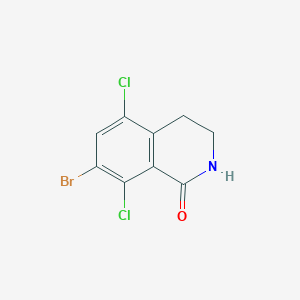
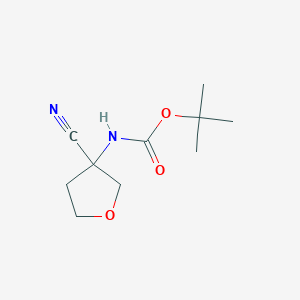
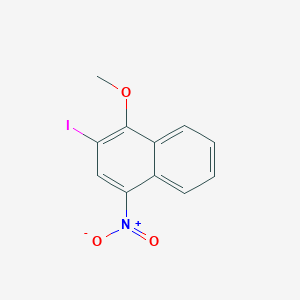
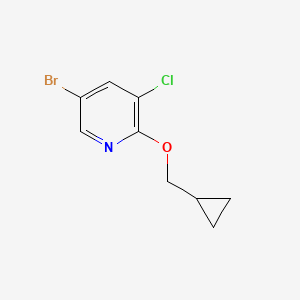
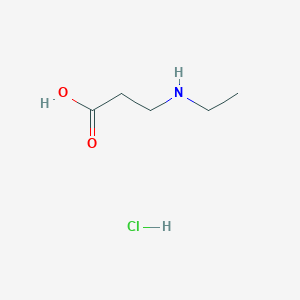
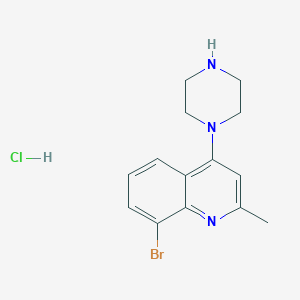
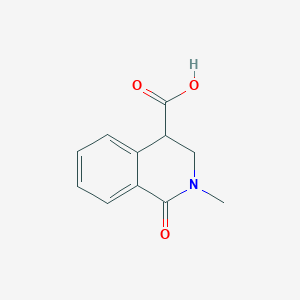
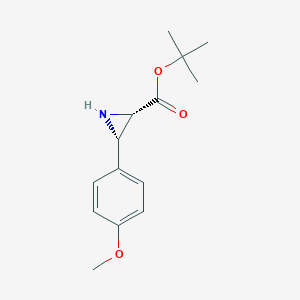
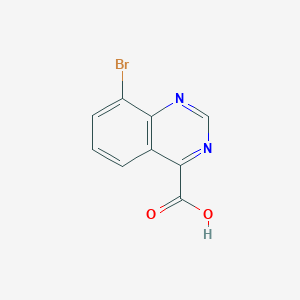
![Tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate](/img/structure/B1382768.png)
